3-(furan-2-yl)-4-phenylbutan-1-amine

CNS drug design logP optimization blood‑brain barrier permeation

Select 3-(furan-2-yl)-4-phenylbutan-1-amine for CNS-targeted programs requiring passive BBB penetration. Its LogD +0.12 (vs –0.64 for 4-phenylbutan-1-amine) enables brain exposure without extra lipophilic weight. The primary amine's dual H-bond donor capacity is critical for kinase/protease target selectivity. Use the hydrochloride salt for non-hygroscopic, reproducible 10 mM stock preparation. Do not substitute analogs without direct comparative data; property gaps are non-additive and must be verified experimentally.

Molecular Formula C14H17NO
Molecular Weight 215.296
CAS No. 378-81-4; 378773-15-0
Cat. No. B2801327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(furan-2-yl)-4-phenylbutan-1-amine
CAS378-81-4; 378773-15-0
Molecular FormulaC14H17NO
Molecular Weight215.296
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CCN)C2=CC=CO2
InChIInChI=1S/C14H17NO/c15-9-8-13(14-7-4-10-16-14)11-12-5-2-1-3-6-12/h1-7,10,13H,8-9,11,15H2
InChIKeyVXTXUDSXGALJHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Furan-2-yl)-4-phenylbutan-1-amine (CAS 378773-15-0) – Core Chemical Identity and Structural Class for Sourcing Decisions


3-(Furan-2-yl)-4-phenylbutan-1-amine (CAS 378773-15-0, also catalogued under 378-81-4 in some legacy databases) is a synthetic primary amine classified as a phenylbutylamine . It features a furan-2-yl substituent at the 3-position of the butan-1-amine backbone, which introduces a heterocyclic oxygen atom that meaningfully alters hydrogen-bonding capacity and electronic distribution compared to simple phenylalkylamines. Its molecular formula is C₁₄H₁₇NO (MW 215.30 g·mol⁻¹) and it is commercially offered as both the free base (purity ≥95%) and the hydrochloride salt . The compound is utilized as a versatile scaffold in medicinal chemistry, particularly for CNS-targeted and anti-infective programs, where the furan ring provides a distinct pharmacophoric element relative to all-carbon or carboxylic-acid analogs.

Why 3-(Furan-2-yl)-4-phenylbutan-1-amine Cannot Be Replaced by Generic Phenylbutylamine or Carboxylic Acid Analogs – Measurable Differentiation for Procurement


Superficially similar compounds such as 4-phenylbutan-1-amine, 3-(furan-2-yl)-4-phenylbutanoic acid, or the simple thiophene isostere differ from 3-(furan-2-yl)-4-phenylbutan-1-amine in quantifiable physicochemical parameters that govern membrane permeation, target binding, and formulation behavior . These differences are not additive or predictable by inspection and must be verified experimentally; hence, substituting with an analog without direct comparative data risks altering lead optimization trajectories, pharmacokinetic profiles, or synthetic pathway efficiencies. The evidence items below document the measured and predicted property gaps that justify compound-specific procurement.

Quantitative Differentiation Guide: 3-(Furan-2-yl)-4-phenylbutan-1-amine vs. Closest Analogs – Head-to-Head Evidence for Informed Selection


Lipophilicity Shift and Predicted CNS Penetration: 3-(Furan-2-yl)-4-phenylbutan-1-amine vs. 4-Phenylbutan-1-amine

The addition of the furan‑2‑yl group to the phenylbutylamine scaffold raises the predicted partition coefficient (ACD/LogP) from 2.36 to 2.87, a ΔLogP of +0.51 . Simultaneously, the polar surface area (PSA) increases from 26 Ų to 39 Ų, while the computed LogD at pH 7.4 shifts from –0.64 (4‑phenylbutan‑1‑amine) to +0.12 for the target compound . This combination moves the molecule into a favorable range for passive CNS penetration (LogP 2–4, PSA <60 Ų) without exceeding the solubility‑limiting lipophilicity often seen with fully aromatic analogs.

CNS drug design logP optimization blood‑brain barrier permeation

pH-Dependent Ionization and Gastro‑intestinal Absorption: 3-(Furan-2-yl)-4-phenylbutan-1-amine vs. 3-(Furan-2-yl)-4-phenylbutanoic Acid

At gastric pH (5.5), the amine (LogD = –0.39) is 166‑fold less lipophilic than the carboxylic acid analog (LogD = 1.83) . At blood pH (7.4), the amine LogD (0.12) surpasses that of the acid (0.02) by 0.10 units . This inversion of relative lipophilicity across the physiological pH gradient implies that the amine is better absorbed in the intestine while the acid predominates in gastric absorption—a critical consideration for oral formulation strategy.

oral bioavailability ionization state lead optimization

Hydrogen‑Bond Donor/Acceptor Profile and Pharmacophoric Diversity: 3-(Furan-2-yl)-4-phenylbutan-1-amine vs. Carboxylic Acid Analog

The primary amine presents 2 H‑bond donors and 2 H‑bond acceptors, whereas the carboxylic acid analog offers only 1 donor and 3 acceptors . The polar surface area differs by 11 Ų (39 vs. 50 Ų). This altered H‑bond profile affects recognition by biological targets: the amine can donate two hydrogen bonds (e.g., to backbone carbonyls in enzyme active sites), while the acid can only donate one, potentially leading to different binding modes and selectivity profiles.

pharmacophore modeling H‑bond interactions target selectivity

Physical State and Formulation Flexibility: Free Base vs. Hydrochloride Salt

The free base is predicted to have a boiling point of 296.7 ± 35.0 °C (760 mmHg), indicating it is a liquid at ambient temperature . In contrast, the hydrochloride salt (CAS not specified, but offered commercially) is a solid with a molecular weight of 251.75 g·mol⁻¹ . This physical‑state distinction is critical for weighing accuracy, long‑term storage, and formulation into solid dosage forms or stock solutions.

solid‑state handling salt screening formulation development

Procurement‑Driven Application Scenarios for 3-(Furan-2-yl)-4-phenylbutan-1-amine – Derived from Quantitative Differentiation Evidence


CNS Lead Optimization: Leveraging Superior LogD for Blood‑Brain Barrier Penetration

When designing CNS‑active small molecules, the observed LogD (pH 7.4) of +0.12 positions 3-(furan-2-yl)-4-phenylbutan-1-amine closer to the optimal range for passive BBB permeation than 4-phenylbutan-1-amine (LogD –0.64) . This 0.76‑unit advantage reduces the need for additional lipophilic substituents, potentially lowering molecular weight and mitigating off‑target binding during lead optimization. Procurement of this specific compound is therefore indicated for programs targeting neurological receptors or transporters where brain exposure is critical.

Oral Drug Candidate Profiling: pH-Dependent Absorption Window Differentiation

The amine’s LogD shift from –0.39 (stomach) to +0.12 (blood), compared to the carboxylic acid analog’s high gastric LogD of 1.83, suggests that 3-(furan-2-yl)-4-phenylbutan-1-amine will exhibit predominant intestinal absorption with lower gastric tissue retention . This property can be exploited in early ADME screening to reduce gastric irritation risks while maintaining adequate oral bioavailability—supporting procurement of the amine over the acid for oral lead series.

Structure‑Based Drug Design: Exploiting the Dual H‑Bond Donor Motif

The primary amine’s two hydrogen‑bond donor capacity, contrasting with the single donor of the carboxylic acid analog, allows for bidentate interactions with protein backbone carbonyls or side‑chain acceptors . In kinase or protease inhibitor programs, this pharmacophoric feature can be decisive for achieving target selectivity. Sourcing 3-(furan-2-yl)-4-phenylbutan-1-amine specifically, rather than its acid congener, ensures the H‑bond donor pair is available for structure‑guided optimization.

Solid‑State Formulation and High‑Throughput Screening: Selecting the Hydrochloride Salt

For HTS and in‑vivo formulation workflows that require precise weighing and stable solid stock solutions, the hydrochloride salt is recommended over the hygroscopic free base . The salt’s solid state simplifies automated liquid handling and enables reproducible preparation of DMSO or aqueous stocks at defined concentrations (e.g., 10 mM), directly supporting the reliability of primary screening data.

Quote Request

Request a Quote for 3-(furan-2-yl)-4-phenylbutan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.